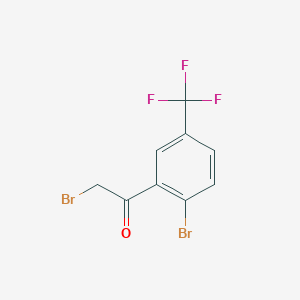
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O. It is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Scientific Research Applications
This compound is used in scientific research for various purposes:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and trifluoromethyl groups into other molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-phenylethanone: This compound lacks the trifluoromethyl group, making it less reactive in certain reactions.
2-Bromo-5-(trifluoromethyl)phenylmethanol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications
These comparisons highlight the unique properties and applications of this compound.
Biological Activity
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone, also known by its IUPAC name 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one, is a halogenated ketone compound with significant potential in biological applications. Its unique structural features, particularly the presence of bromine and trifluoromethyl groups, contribute to its reactivity and biological properties.
- Molecular Formula : C9H6Br2F3O
- Molecular Weight : 335.043 g/mol
- CAS Number : 1232407-41-8
- Purity : Typically available at 95% purity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atoms can participate in electrophilic substitution reactions, allowing for potential interactions with nucleophiles in biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
| Compound | Cell Line | IC50 (µM) | Top1 Inhibition |
|---|---|---|---|
| Compound A | MCF-7 | 0.78 | ++++ |
| Compound B | HCT116 | 0.62 | +++ |
These findings suggest that the compound may act as a potent inhibitor of DNA topoisomerase I (Top1), a critical enzyme involved in DNA replication and repair processes.
Structure-Activity Relationship (SAR)
The presence of halogen substituents, particularly bromine and trifluoromethyl groups, has been linked to enhanced biological activity. Research indicates that fluorinated derivatives tend to exhibit higher cytotoxicity compared to their chlorinated or brominated counterparts. This trend emphasizes the importance of substituent choice in designing effective anticancer agents.
Study on Topoisomerase Inhibition
A study published in Molecules explored various thiazole-based stilbene analogs for their Top1 inhibitory activity. Among these, compounds structurally related to this compound were found to exhibit high levels of inhibition comparable to established Top1 inhibitors like camptothecin (CPT). The study utilized molecular docking simulations to elucidate potential binding modes, indicating that similar compounds could effectively disrupt Top1-DNA interactions.
Cytotoxicity Evaluation
In another investigation focused on the cytotoxic properties of halogenated ketones, researchers evaluated several derivatives against multiple cancer cell lines. The results highlighted that compounds with trifluoromethyl substitutions displayed significant cytotoxicity at low concentrations, reinforcing the potential therapeutic applications of this compound.
Properties
Molecular Formula |
C9H5Br2F3O |
|---|---|
Molecular Weight |
345.94 g/mol |
IUPAC Name |
2-bromo-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 |
InChI Key |
FPIBRCIPQJLSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















